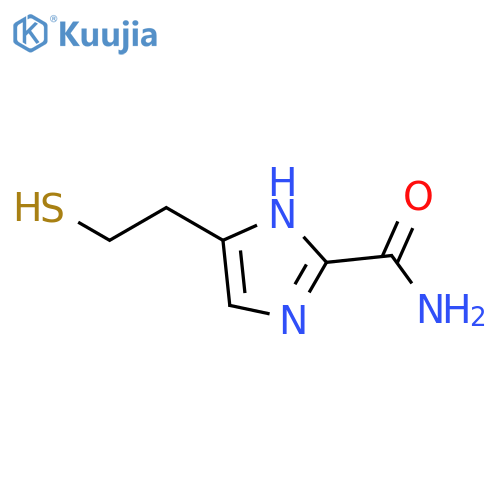

Cas no 1332359-61-1 (1H-Imidazole-2-carboxamide, 5-(2-mercaptoethyl)-)

1H-Imidazole-2-carboxamide, 5-(2-mercaptoethyl)- 化学的及び物理的性質

名前と識別子

-

- 1H-Imidazole-2-carboxamide, 5-(2-mercaptoethyl)-

- SCHEMBL16376068

- 1332359-61-1

- 1H-Imidazole-2-carboxamide,5-(2-mercaptoethyl)-

-

- インチ: 1S/C6H9N3OS/c7-5(10)6-8-3-4(9-6)1-2-11/h3,11H,1-2H2,(H2,7,10)(H,8,9)

- InChIKey: BAMRMZJVZGMOPR-UHFFFAOYSA-N

- ほほえんだ: C1(C(N)=O)NC(CCS)=CN=1

計算された属性

- せいみつぶんしりょう: 171.04663309g/mol

- どういたいしつりょう: 171.04663309g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 153

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.1

- トポロジー分子極性表面積: 72.8Ų

じっけんとくせい

- 密度みつど: 1.353±0.06 g/cm3(Predicted)

- ふってん: 435.3±47.0 °C(Predicted)

- 酸性度係数(pKa): 10.08±0.10(Predicted)

1H-Imidazole-2-carboxamide, 5-(2-mercaptoethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D556708-5mg |

1H-Imidazole-2-carboxamide, 5-(2-mercaptoethyl)- |

1332359-61-1 | 96% | 5mg |

$595 | 2024-05-25 | |

| eNovation Chemicals LLC | D556708-10mg |

1H-Imidazole-2-carboxamide, 5-(2-mercaptoethyl)- |

1332359-61-1 | 96% | 10mg |

$895 | 2024-05-25 | |

| eNovation Chemicals LLC | D556708-10mg |

1H-Imidazole-2-carboxamide, 5-(2-mercaptoethyl)- |

1332359-61-1 | 96% | 10mg |

$895 | 2025-02-22 | |

| eNovation Chemicals LLC | D556708-10mg |

1H-Imidazole-2-carboxamide, 5-(2-mercaptoethyl)- |

1332359-61-1 | 96% | 10mg |

$895 | 2025-02-27 | |

| eNovation Chemicals LLC | D556708-5mg |

1H-Imidazole-2-carboxamide, 5-(2-mercaptoethyl)- |

1332359-61-1 | 96% | 5mg |

$595 | 2025-02-22 | |

| eNovation Chemicals LLC | D556708-5mg |

1H-Imidazole-2-carboxamide, 5-(2-mercaptoethyl)- |

1332359-61-1 | 96% | 5mg |

$595 | 2025-02-27 |

1H-Imidazole-2-carboxamide, 5-(2-mercaptoethyl)- 関連文献

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

-

Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

5. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

1H-Imidazole-2-carboxamide, 5-(2-mercaptoethyl)-に関する追加情報

Comprehensive Overview of 1H-Imidazole-2-carboxamide, 5-(2-mercaptoethyl)- (CAS No. 1332359-61-1)

1H-Imidazole-2-carboxamide, 5-(2-mercaptoethyl)- (CAS No. 1332359-61-1) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and biochemical research. This compound, characterized by its unique imidazole core and mercaptoethyl side chain, exhibits versatile properties that make it valuable for various applications. Researchers and industry professionals are increasingly interested in its potential due to its structural features, which contribute to its reactivity and functionality.

The molecular structure of 1H-Imidazole-2-carboxamide, 5-(2-mercaptoethyl)- includes an imidazole ring, a five-membered heterocycle containing nitrogen atoms, which is known for its role in biological systems. The addition of a carboxamide group at the 2-position and a mercaptoethyl moiety at the 5-position enhances its chemical versatility. These functional groups enable the compound to participate in hydrogen bonding, metal coordination, and other interactions, making it a promising candidate for drug development and material science.

One of the key areas of interest for 1H-Imidazole-2-carboxamide, 5-(2-mercaptoethyl)- is its potential application in pharmaceutical research. The imidazole ring is a common motif in many biologically active molecules, including antifungal, antibacterial, and anticancer agents. The presence of the mercaptoethyl group further expands its utility, as thiol-containing compounds are often involved in redox reactions and enzyme inhibition. This dual functionality positions the compound as a valuable building block for the synthesis of novel therapeutics.

In addition to its pharmaceutical potential, 1H-Imidazole-2-carboxamide, 5-(2-mercaptoethyl)- is also being explored in material science. The compound's ability to form stable complexes with metals could be leveraged in the development of catalysts or conductive materials. Researchers are particularly interested in its use for creating self-assembled monolayers (SAMs), which have applications in nanotechnology and surface modification.

The synthesis of 1H-Imidazole-2-carboxamide, 5-(2-mercaptoethyl)- typically involves multi-step organic reactions, including the functionalization of the imidazole ring and the introduction of the mercaptoethyl group. Advances in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for research and industrial applications. Analytical techniques such as NMR spectroscopy and mass spectrometry are commonly employed to characterize its structure and confirm its purity.

From an environmental and safety perspective, 1H-Imidazole-2-carboxamide, 5-(2-mercaptoethyl)- is generally considered stable under standard conditions. However, as with any chemical compound, proper handling and storage are essential to ensure safety. Researchers are encouraged to follow standard laboratory protocols and consult material safety data sheets (MSDS) when working with this compound.

The market demand for 1H-Imidazole-2-carboxamide, 5-(2-mercaptoethyl)- is expected to grow, driven by its expanding applications in drug discovery and advanced materials. Pharmaceutical companies and research institutions are actively seeking high-quality supplies of this compound to support their projects. Suppliers and manufacturers are responding by scaling up production and optimizing synthesis routes to meet this demand.

In conclusion, 1H-Imidazole-2-carboxamide, 5-(2-mercaptoethyl)- (CAS No. 1332359-61-1) is a compound of significant scientific and industrial interest. Its unique structural features and multifunctional properties make it a valuable tool for researchers in medicinal chemistry, material science, and beyond. As advancements in synthetic chemistry and application research continue, the potential uses of this compound are likely to expand, further solidifying its importance in the scientific community.

1332359-61-1 (1H-Imidazole-2-carboxamide, 5-(2-mercaptoethyl)-) 関連製品

- 519055-66-4(2-(propan-2-yl)-1,3-thiazole-5-sulfonamide)

- 2034253-23-9(2-cyclohexyl-1-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one)

- 1871986-74-1({1-[(4-Methylcyclohexyl)methyl]cyclopropyl}methanol)

- 1223862-48-3(1-{6-[(3-fluorophenyl)sulfanyl]pyridazin-3-yl}-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide)

- 51855-99-3(a-D-Glucopyranoside, a-D-glucopyranosyl4-amino-4-deoxy-)

- 1804976-15-5(5-Bromo-4-(difluoromethyl)-2-nitropyridine-3-acetonitrile)

- 1706456-66-7(N-(1-Trifluoromethyl-1H-pyrazol-4-yl)-acetamide)

- 864356-15-0(3-methoxy-1,4'-bipiperidine)

- 897471-50-0((2E)-1-4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl-3-(thiophen-2-yl)prop-2-en-1-one)

- 2377036-01-4(2-Fluoro-2-(1-fluorocyclopropyl)acetic acid)